molecular formula C13H15ClN4 B141808 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline CAS No. 155584-74-0

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

Cat. No. B141808
M. Wt: 262.74 g/mol
InChI Key: FFXVTQDGTKEXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis and Antimicrobial Activity of Quinoxaline Derivatives

The study presented in paper focuses on the synthesis of new quinoxaline derivatives with potential antimicrobial properties. The core structure of 2-Chloro-3-methylquinoxaline was modified by replacing the chlorine atom at the C-2 position with an ether linkage. This modification aimed to optimize antimicrobial activity by creating new Schiff bases containing quinoxaline moieties. The synthesized compounds were tested for their antimicrobial efficacy, and their structures were confirmed through elemental and spectral data analysis.

Molecular Structure and Adenosine Receptor Antagonism

In paper , the focus shifts to the synthesis of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, which were tested as antagonists for adenosine receptors. The study explored the structure-activity relationships of these compounds, confirming the importance of specific functional groups for receptor-ligand interactions. Molecular docking simulations were used to model the antagonist-receptor interactions, providing insights into the binding modes of these quinoxaline derivatives.

Antiproliferative Quinolines with Quinoxaline Moieties

The research in paper describes the design and synthesis of 2-anilinoquinolines with a 3-(4-methylpiperazin-1-yl)propoxy moiety at the C5 position of quinoline. These compounds were evaluated for their antiproliferative activities against a panel of 60 cancer cell lines. The results showed that these compounds had potent and broad-spectrum antiproliferative activities, with some derivatives exhibiting stronger effects than the reference compound gefitinib. The most potent compounds were also screened against a panel of oncogenic kinases, revealing selective inhibitory effects.

Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-quinoxalines

Paper reports on the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids. The study produced various derivatives, including amino, bromo, chloro, and other functional groups. These compounds were synthesized for the first time and could serve as precursors for further chemical transformations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, the studies do provide insights into the reactivity and potential biological activities of quinoxaline derivatives. The antimicrobial and antiproliferative activities suggest that these compounds have significant interactions with biological systems, which could be attributed to their chemical structures and the presence of specific substituents.

Scientific Research Applications

Anticancer Activity

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline and its derivatives have shown potential as anticancer agents. The derivatives with certain substituents demonstrated significant levels of anticancer activity, indicating the promise of these compounds in drug development for cancer treatment. Furthermore, specific compounds with N-methylpiperazine substituents displayed promising activity against a wide range of cancer lines, suggesting their potential as leading compounds for further study and development as new anticancer agents (Konovalenko et al., 2022), (Mamedov et al., 2022).

Histamine Receptor Research

The compound has been identified as a lead structure for H4 receptor ligands. Exploration of its structure-activity relationship led to the identification of potent H4 receptor ligands with nanomolar affinities. These ligands displayed significant anti-inflammatory properties in in vivo studies, indicating their potential therapeutic benefits (Smits et al., 2008), (Smits et al., 2008).

Serotonin Receptor Research

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline was identified as a ligand that can discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors at the orthosteric binding site. This finding provides novel molecular tools for studying 5-HT3 receptor subtypes and could help elucidate their physiological roles, representing a significant advancement in receptor research (Thompson et al., 2013).

Antimicrobial Activity

Derivatives of 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline have been synthesized and shown to possess optimized antimicrobial activity. These new compounds have been evaluated for their antimicrobial properties, adding to the compound's potential applications in treating microbial infections (Singh et al., 2010).

properties

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVTQDGTKEXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640663
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

CAS RN

155584-74-0
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RA Smits, HD Lim, A Hanzer… - Journal of medicinal …, 2008 - ACS Publications
Using a previously reported flexible alignment model we have designed, synthesized, and evaluated a series of compounds at the human histamine H 4 receptor (H 4 R) from which 2-(4…
Number of citations: 203 pubs.acs.org
AJ Thompson, MHP Verheij… - …, 2013 - Wiley Online Library
Until recently, discriminating between homomeric 5‐HT 3 A and heteromeric 5‐HT 3 AB receptors was only possible with ligands that bind in the receptor pore. This study describes the …
Y Ono, M Ninomiya, D Kaneko, AD Sonawane… - Bioorganic …, 2020 - Elsevier
Quinoxaline is one of the privileged heterocyclic fragments for drug molecules. Quinoxaline anticancer drug candidates XK469 and CQS exhibit antiproliferative and proapoptotic …
Number of citations: 16 www.sciencedirect.com
AJ Thompson, MHP Verheij, J Verbeek… - …, 2014 - Elsevier
VUF10166 (2-chloro-3-(4-methyl piperazin-1-yl)quinoxaline) is a ligand that binds with high affinity to 5-HT 3 receptors. Here we synthesise [ 3 H]VUF10166 and characterise its binding …
Number of citations: 8 www.sciencedirect.com
OO Ajani - European journal of medicinal chemistry, 2014 - Elsevier
Quinoxalines belong to a class of excellent heterocyclic scaffolds owing to their wide biological properties and diverse therapeutic applications in medicinal research. They are …
Number of citations: 118 www.sciencedirect.com

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